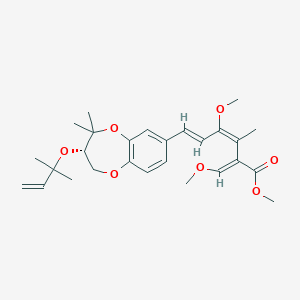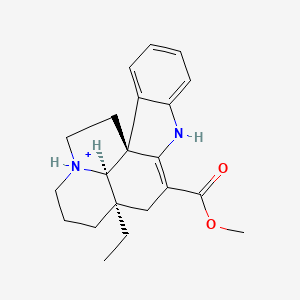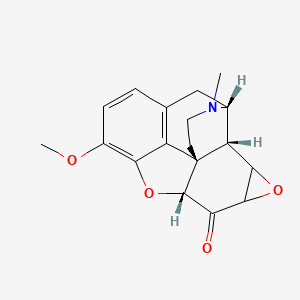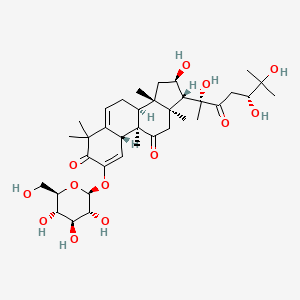](/img/structure/B1235670.png)
[Fe(SCN)4](-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(thiocyanato)ferrate(1-) is an iron coordination entity.
Applications De Recherche Scientifique
1. Synthesis and Growth Mechanism
The synthesis and growth mechanisms of various Fe-based nanostructures, including Fe(SCN)4, have been extensively studied. These nanostructures are notable for their potential applications in nanocatalysis, biosensing, magnetic resonance imaging (MRI) contrast agents, and drug delivery systems (Yang, Wu, & Hou, 2011).
2. Spin Crossover Behavior
Research on Fe(II) complexes, such as Fe3(NH2-trz)6(SCN)4(H2O)22·H2O, demonstrates interesting spin crossover (SCO) behavior. These complexes undergo reversible structural transformations impacting their magnetic properties, which is significant for materials science and magnetic applications (Chen et al., 2018).
3. Environmental Applications
The removal of thiocyanate (SCN-) from industrial waste-waters is crucial due to its toxic effects. Studies on the oxidation of thiocyanate by Fe(VI) and Fe(V) provide insights into environmentally friendly methods for SCN- removal, highlighting the role of Fe complexes in environmental remediation (Sharma, Burnett, O'Connor, & Cabelli, 2002).
4. Analytical Chemistry Applications
Fe(SCN)4 complexes are utilized in the gravimetric determination of iron. The Fe(III)-SCN complex forms a water-insoluble compound used for iron quantification, demonstrating the importance of these complexes in analytical chemistry (Méndez, Mateos, & Mateos, 1986).
5. Biomedical Research
The equilibrium between iron(III) ion and thiocyanate ion forming thiocyanatoiron(III) ion is used in the spectrophotometric determination of thiocyanate in human saliva. This is crucial in biomedical research for understanding the chemistry of biological fluids (Lahti, Vilpo, & Hovinen, 1999).
6. Biomagnetic Applications
Fe-based nanoparticles, such as those derived from Fe(SCN)4, are significant in biomagnetic applications. These nanoparticles have potential uses in magnetic nanodevices and biomedical fields (Sun et al., 2004).
Propriétés
Formule moléculaire |
C4FeN4S4- |
|---|---|
Poids moléculaire |
288.2 g/mol |
Nom IUPAC |
iron(3+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Fe/c4*2-1-3;/h4*3H;/q;;;;+3/p-4 |
Clé InChI |
SRKVOMOHFPGDSX-UHFFFAOYSA-J |
SMILES canonique |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione](/img/structure/B1235589.png)

![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate](/img/structure/B1235591.png)


![1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea](/img/structure/B1235596.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)

![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)



